molecular formula C11H13NO2 B8684073 2-[4-(prop-2-enylamino)phenyl]acetic acid CAS No. 39718-71-3

2-[4-(prop-2-enylamino)phenyl]acetic acid

Cat. No.: B8684073
CAS No.: 39718-71-3
M. Wt: 191.23 g/mol
InChI Key: ZYJSCNHWBVDMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2-(p-(allylamino)phenyl)-: is an organic compound that features both an acetic acid moiety and an allylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, 2-(p-(allylamino)phenyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the allylamino group, which is then attached to a phenyl ring. The phenyl ring is subsequently functionalized with an acetic acid group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Acetic acid, 2-(p-(allylamino)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In organic synthesis, acetic acid, 2-(p-(allylamino)phenyl)- serves as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications .

Biology and Medicine: Its unique structure may interact with biological targets, leading to therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity makes it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of acetic acid, 2-(p-(allylamino)phenyl)- involves its interaction with molecular targets through its functional groups. The allylamino group can form hydrogen bonds or ionic interactions with biological molecules, while the acetic acid moiety can participate in acid-base reactions. These interactions can modulate biological pathways and lead to specific effects .

Comparison with Similar Compounds

Uniqueness: Acetic acid, 2-(p-(allylamino)phenyl)- is unique due to the presence of both the allylamino and acetic acid groups on the phenyl ring.

Properties

CAS No.

39718-71-3

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-[4-(prop-2-enylamino)phenyl]acetic acid

InChI

InChI=1S/C11H13NO2/c1-2-7-12-10-5-3-9(4-6-10)8-11(13)14/h2-6,12H,1,7-8H2,(H,13,14)

InChI Key

ZYJSCNHWBVDMDN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.